molecular formula C14H16N2O2 B2709766 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-18-5

2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2709766
CAS No.: 86732-18-5
M. Wt: 244.294
InChI Key: SLEWLTIVHNDEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is an organic compound with the molecular formula C14H16N2O2 It is known for its unique structure, which includes a tetrahydropyrrolo[3,4-c]pyrrole core substituted with benzyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate starting materials under controlled conditions. For instance, the reaction of a benzyl-substituted amine with a suitable diketone can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5-methylpyrrolo[3,4-c]pyrrole-1,3-dione
  • 2-Benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,6-hexahydropyrrolo[3,4-c]pyrrole

Uniqueness

2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups.

Properties

IUPAC Name

5-benzyl-2-methyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-15-8-11-12(9-15)14(18)16(13(11)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEWLTIVHNDEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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